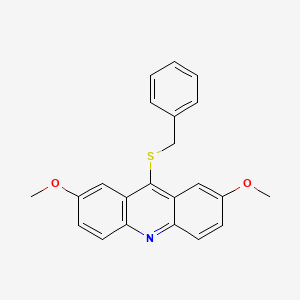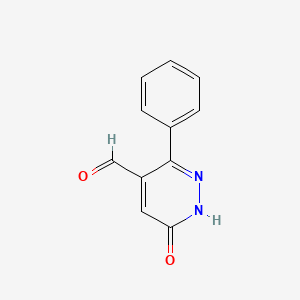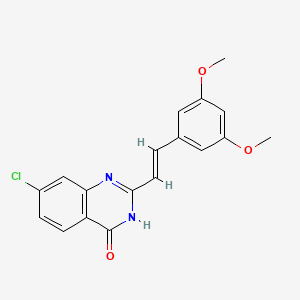
(E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 7-chloroquinazolin-4(3H)-one and 3,5-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the styryl derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinazolin-4(3H)-one: The parent compound without the styryl and methoxy groups.
2-Styrylquinazolin-4(3H)-one: A similar compound without the chloro and methoxy groups.
3,5-Dimethoxystyrylquinazoline: A compound with similar substituents but different core structure.
Uniqueness
(E)-7-Chloro-2-(3,5-dimethoxystyryl)quinazolin-4(3H)-one is unique due to the combination of its chloro, styryl, and methoxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H15ClN2O3 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
7-chloro-2-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-20-16-9-12(19)4-5-15(16)18(22)21-17/h3-10H,1-2H3,(H,20,21,22)/b6-3+ |
InChI Key |
CGPLHXJZZFOBOV-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C(=O)N2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


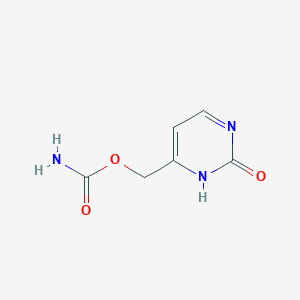
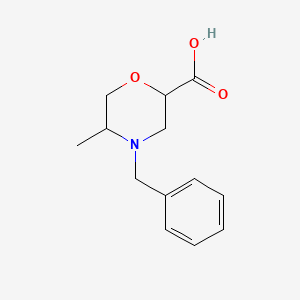
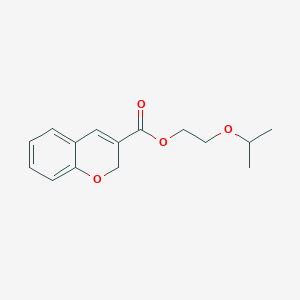
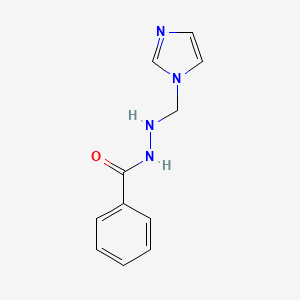
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
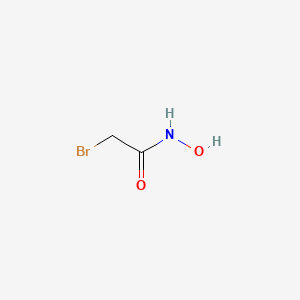

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanamine dihydrochloride](/img/structure/B12929778.png)
